2-Ethylthio-2,2-diphenylacetic acid
Overview
Description
2-Ethylthio-2,2-diphenylacetic acid is an organic compound with the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol . It is characterized by the presence of an ethylthio group attached to a diphenylacetic acid structure. This compound is used primarily in chemical synthesis and has various applications in scientific research .
Preparation Methods
2-Ethylthio-2,2-diphenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of diphenylacetic acid with ethanethiol in the presence of a suitable catalyst . The reaction typically requires controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Ethylthio-2,2-diphenylacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethylthio-2,2-diphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylthio-2,2-diphenylacetic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing enzyme activity and protein function . The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
2-Ethylthio-2,2-diphenylacetic acid can be compared with other similar compounds, such as:
Diphenylacetic acid: Lacks the ethylthio group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Contains only one phenyl group, making it less complex than this compound.
Triphenylacetic acid: Contains an additional phenyl group, leading to increased steric hindrance and different reactivity.
The uniqueness of this compound lies in its ethylthio group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-ethylsulfanyl-2,2-diphenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYFCDORXGZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352913 | |
Record name | 2-Ethylthio-2,2-diphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16036-85-4 | |
Record name | 2-Ethylthio-2,2-diphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylthio-2,2-diphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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